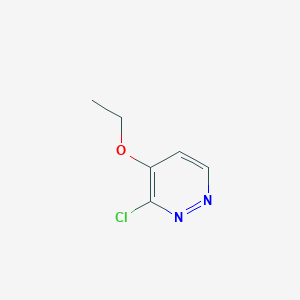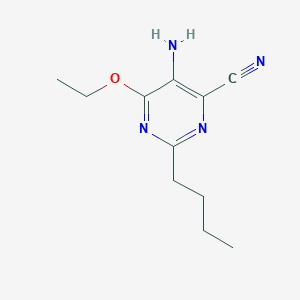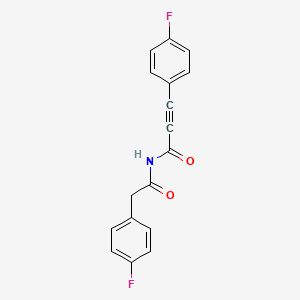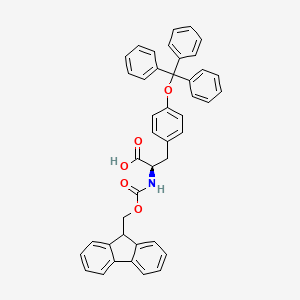
Fmoc-D-Tyr(Trt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Tyr(Trt)-OH is a derivative of the amino acid tyrosine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the phenolic hydroxyl group is protected by the triphenylmethyl (Trt) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Trt group is introduced using triphenylmethyl chloride in the presence of a base like pyridine. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .
化学反应分析
Types of Reactions
Fmoc-D-Tyr(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Trt group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for Trt removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino and hydroxyl groups, allowing further peptide elongation .
科学研究应用
Chemistry
Fmoc-D-Tyr(Trt)-OH is widely used in the synthesis of peptides and proteins, serving as a protected amino acid building block. It allows for the selective deprotection and coupling of amino acids, facilitating the assembly of complex peptide sequences .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biological assays .
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines. These peptides can mimic natural proteins and modulate biological pathways, offering potential treatments for various diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the high purity and consistency required for clinical applications .
作用机制
The mechanism of action of Fmoc-D-Tyr(Trt)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc and Trt groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function .
相似化合物的比较
Similar Compounds
Fmoc-D-Tyr(tBu)-OH: Similar to Fmoc-D-Tyr(Trt)-OH but with a tert-butyl (tBu) group protecting the hydroxyl group instead of the Trt group.
Fmoc-D-Tyr(OMe)-OH: Uses a methoxy (OMe) group for hydroxyl protection.
Fmoc-D-Tyr(Bzl)-OH: Uses a benzyl (Bzl) group for hydroxyl protection.
Uniqueness
This compound is unique due to the Trt group’s stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial. The Trt group provides better protection against side reactions compared to other protecting groups like tBu or Bzl .
属性
分子式 |
C43H35NO5 |
|---|---|
分子量 |
645.7 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-trityloxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H35NO5/c45-41(46)40(44-42(47)48-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)49-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40H,28-29H2,(H,44,47)(H,45,46)/t40-/m1/s1 |
InChI 键 |
HNJXYCFXVDHYKW-RRHRGVEJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



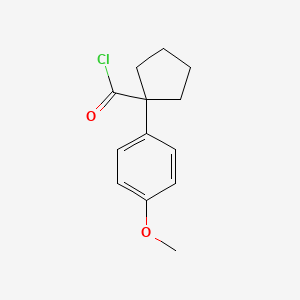
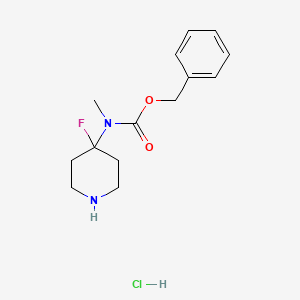
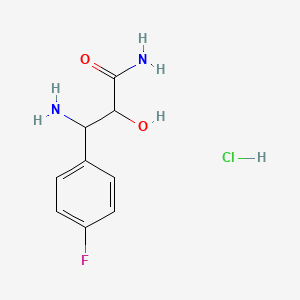
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)

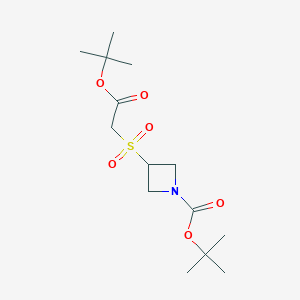

![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
